4-Methoxy-3,5-dimethylisoxazole
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Overview
Description
4-Methoxy-3,5-dimethylisoxazole is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3,5-dimethylisoxazole typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . Another method involves the lithiation of 3,5-disubstituted isoxazoles followed by reaction with various electrophiles .
Industrial Production Methods: Industrial production methods for this compound often involve the use of trioxymethylene and 1,4-dioxane, with concentrated hydrochloric acid as a catalyst. The reaction is carried out at elevated temperatures (80-100°C) under reflux conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3,5-dimethylisoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the 4-position, with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like n-butyllithium (n-BuLi) and various electrophiles are employed.
Major Products Formed: The major products formed from these reactions include various substituted isoxazoles, carboxylic acids, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
4-Methoxy-3,5-dimethylisoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-3,5-dimethylisoxazole involves its interaction with specific molecular targets. For instance, as a BRD4 inhibitor, it binds to the bromodomain of the BRD4 protein, preventing its interaction with acetylated lysine residues on histones. This inhibition leads to the modulation of gene expression, induction of DNA damage, and inhibition of cell proliferation .
Comparison with Similar Compounds
3,5-Dimethylisoxazole: Similar in structure but lacks the methoxy group at the 4-position.
4-Methoxyisoxazole: Similar but does not have the dimethyl groups at the 3 and 5 positions.
Isoxazole: The parent compound without any substituents.
Uniqueness: 4-Methoxy-3,5-dimethylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 4-position and dimethyl groups at the 3 and 5 positions make it a valuable compound in medicinal chemistry for the development of targeted therapies .
Properties
Molecular Formula |
C6H9NO2 |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
4-methoxy-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C6H9NO2/c1-4-6(8-3)5(2)9-7-4/h1-3H3 |
InChI Key |
PWICMADGWJYXKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)OC |
Origin of Product |
United States |
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